molecular formula C5H4F2N2O B049121 2,5-Difluoro-4-methoxypyrimidine CAS No. 123038-80-2

2,5-Difluoro-4-methoxypyrimidine

Cat. No. B049121
M. Wt: 146.09 g/mol
InChI Key: RBVGYXLVZMEXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C6H5F2N2O and a molecular weight of 158.12 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The exact mechanism of action of 2,5-Difluoro-4-methoxypyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the target organism.

Biochemical And Physiological Effects

2,5-Difluoro-4-methoxypyrimidine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit cytotoxic effects on cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,5-Difluoro-4-methoxypyrimidine in lab experiments is its potent activity against a wide range of microorganisms. This makes it a valuable tool for studying the mechanisms of action of various drugs and for screening potential drug candidates.
However, one of the limitations of using 2,5-Difluoro-4-methoxypyrimidine in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow appropriate safety protocols.

Future Directions

There are several potential future directions for the study of 2,5-Difluoro-4-methoxypyrimidine. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the synthesis of novel materials using 2,5-Difluoro-4-methoxypyrimidine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2,5-Difluoro-4-methoxypyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between 2,4-difluoro-5-methoxypyrimidine and an appropriate reagent in the presence of a catalyst. Another method involves the reaction between 2-chloro-4,5-difluoropyrimidine and an appropriate alcohol in the presence of a base.

Scientific Research Applications

2,5-Difluoro-4-methoxypyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit potent antiviral, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of cancer and other diseases.
In the field of agrochemicals, 2,5-Difluoro-4-methoxypyrimidine has been found to exhibit excellent herbicidal and fungicidal properties. It has also been studied for its potential use as a pesticide.
In materials science, 2,5-Difluoro-4-methoxypyrimidine has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

123038-80-2

Product Name

2,5-Difluoro-4-methoxypyrimidine

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

2,5-difluoro-4-methoxypyrimidine

InChI

InChI=1S/C5H4F2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3

InChI Key

RBVGYXLVZMEXBD-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1F)F

Canonical SMILES

COC1=NC(=NC=C1F)F

synonyms

Pyrimidine, 2,5-difluoro-4-methoxy- (9CI)

Origin of Product

United States

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